molecular formula C11H14N6 B12611993 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 893424-17-4

2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B12611993
CAS No.: 893424-17-4
M. Wt: 230.27 g/mol
InChI Key: RYPDFCNGDYJIKS-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

CAS No.

893424-17-4

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyrazine

InChI

InChI=1S/C11H14N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2,(H,15,16,17)

InChI Key

RYPDFCNGDYJIKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a piperidine derivative, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step often involves the formation of the pyrazine ring through condensation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
  • (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Comparison: Compared to similar compounds, 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is unique due to the presence of the triazole ring, which can confer different biological activities and chemical reactivity. The triazole ring can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design and development.

Biological Activity

2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a 1,2,4-triazole moiety and a piperidine group. Its molecular formula is C12H15N5C_{12}H_{15}N_5, and it has a molecular weight of approximately 225.28 g/mol. The structural formula can be represented as follows:

Chemical Structure C12H15N5\text{Chemical Structure }\text{C}_{12}\text{H}_{15}\text{N}_{5}

Anticancer Properties

Recent studies have indicated that 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa0.36
A3751.8

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL

The biological activity of 2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine is primarily attributed to its ability to interact with specific protein targets involved in critical signaling pathways. For example, it has been identified as an inhibitor of the Hedgehog signaling pathway, which plays a pivotal role in cell differentiation and proliferation.

Case Studies

  • Study on CDK Inhibition : A study published in MDPI demonstrated that derivatives of triazole compounds including our target compound effectively inhibited CDK2 and CDK9 with IC50 values indicating potent activity against these targets .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial potential of various triazole derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria .

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